molecular formula C18H16N2O2 B009945 1,3-Diphenylpyrazole-4-propionic acid CAS No. 108446-77-1

1,3-Diphenylpyrazole-4-propionic acid

Cat. No.: B009945
CAS No.: 108446-77-1
M. Wt: 292.3 g/mol
InChI Key: LMHUSEBWZSOLAN-UHFFFAOYSA-N
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Description

1,3-Diphenylpyrazole-4-propionic acid is an organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylpyrazole-4-propionic acid can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-diphenylpyrazole with propionic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylpyrazole-4-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-Diphenylpyrazole-4-propionic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diphenylpyrazole-4-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylpyrazole: A precursor to 1,3-Diphenylpyrazole-4-propionic acid.

    1,3-Diphenyl-1H-pyrazole-4-carboxylic acid: A structurally similar compound with different functional groups.

    3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid: Another derivative with similar properties.

Uniqueness

This compound is unique due to its specific structural features and the presence of both pyrazole and propionic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(1,3-diphenylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHUSEBWZSOLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546068
Record name 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108446-77-1
Record name 1,3-Diphenyl-1H-pyrazole-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108446-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research reveal about how 1,3-Diphenylpyrazole-4-propionic acid interacts with its target and the potential downstream effects?

A: The research paper focuses on the molecular structure and spectroscopic analysis of this compound and investigates its potential as a prostaglandin reductase inhibitor through molecular docking studies. [] While the study suggests that this compound shows promising interactions with the target enzyme through docking simulations, further experimental validation is needed to confirm its inhibitory activity and understand its downstream effects. [] Further research is crucial to elucidate the specific mechanisms of action, binding affinities, and potential therapeutic implications of inhibiting prostaglandin reductase with this compound.

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